molecular formula C18H15F3O B12826375 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene

1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene

Cat. No.: B12826375
M. Wt: 304.3 g/mol
InChI Key: OLAYGYAMXSADEI-ZUVMSYQZSA-N
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Description

1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound features a methoxy group attached to a benzene ring, which is further substituted with a butadiene chain containing a trifluoromethylphenyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene typically involves the following steps:

    Formation of the Butadiene Chain: The butadiene chain can be synthesized through a series of reactions starting from simple alkenes or alkynes. Common methods include the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the butadiene chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to certain proteins or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(4-(trifluoromethyl)phenyl)benzene: Lacks the butadiene chain, making it less reactive in certain chemical reactions.

    4-Methoxy-4’-(trifluoromethyl)biphenyl: Contains two benzene rings connected by a single bond, differing in structure and reactivity.

    1-Methoxy-4-(4-(trifluoromethyl)phenyl)butane: Features a saturated butane chain instead of a butadiene chain, affecting its chemical properties.

Uniqueness

1-Methoxy-4-((1E,3E)-4-(4-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl-substituted butadiene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H15F3O

Molecular Weight

304.3 g/mol

IUPAC Name

1-methoxy-4-[(1E,3E)-4-[4-(trifluoromethyl)phenyl]buta-1,3-dienyl]benzene

InChI

InChI=1S/C18H15F3O/c1-22-17-12-8-15(9-13-17)5-3-2-4-14-6-10-16(11-7-14)18(19,20)21/h2-13H,1H3/b4-2+,5-3+

InChI Key

OLAYGYAMXSADEI-ZUVMSYQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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